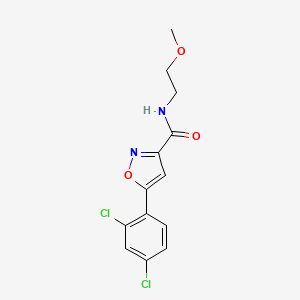
N-1,3-benzodioxol-5-yl-2-(3-phenylpropanoyl)hydrazinecarbothioamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to N-1,3-benzodioxol-5-yl-2-(3-phenylpropanoyl)hydrazinecarbothioamide involves multiple steps, starting with the preparation of hydrazinecarbothioamides, which are then reacted with various agents to introduce the desired functional groups. For instance, new hydrazinecarbothioamides can be synthesized by reacting benzoic acids hydrazides with isothiocyanates, followed by treatment with sodium hydroxide to obtain triazole derivatives. These compounds can further react with α-halogenated ketones to yield S-alkylated derivatives (Barbuceanu et al., 2014).
Molecular Structure Analysis
The molecular structure of compounds in this class is characterized by the presence of hydrazinecarbothioamide and triazole moieties, along with various substituents that influence their properties. Spectroscopic methods such as NMR, IR, mass spectrometry, and elemental analysis are crucial for establishing the structures of these synthesized compounds. For example, the structure of hydrazinecarbothioamide derivatives has been established based on NMR spectroscopy, mass spectrometry, and infrared spectroscopy (Ubeid et al., 2021).
Chemical Reactions and Properties
Hydrazinecarbothioamides participate in various chemical reactions, leading to the formation of diverse compounds with potential biological activities. For instance, the reaction with α-halogenated ketones results in S-alkylated derivatives with excellent antioxidant activity. These reactions highlight the chemical versatility and reactivity of hydrazinecarbothioamide derivatives (Barbuceanu et al., 2014).
Applications De Recherche Scientifique
Synthesis and Biological Activity
Antimalarial Activity : Novel thiosemicarbazone derivatives, including structures related to the chemical , have been synthesized and evaluated for their antimalarial properties. The synthesis involved condensation and oxidation processes to form the final compounds, some of which showed promising antimalarial activity in vitro (Divatia et al., 2014).
Antioxidant Activity : Another study focused on the synthesis of new hydrazinecarbothioamides and their derivatives, showing excellent antioxidant activity. This was determined using the DPPH method, highlighting the potential of these compounds in oxidative stress-related therapeutic applications (Barbuceanu et al., 2014).
Structural and Chemical Properties
Crystal Structure Analysis : The crystal structure of a compound closely related to the one was analyzed, revealing nearly planar fragments and specific hydrogen bonding patterns forming inversion dimers. This study contributes to understanding the molecular architecture and potential interaction mechanisms of such compounds (Oliveira et al., 2013).
Synthesis of Derivatives for Biological Studies : Research into synthesizing various derivatives from hydrazinecarbothioamide and thioureidoethylthiourea derivatives has yielded compounds with potential anticonvulsant and antibacterial properties. These studies illustrate the chemical versatility and wide range of potential applications of compounds structurally related to "N-1,3-benzodioxol-5-yl-2-(3-phenylpropanoyl)hydrazinecarbothioamide" (Hassan et al., 2005).
Propriétés
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-(3-phenylpropanoylamino)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S/c21-16(9-6-12-4-2-1-3-5-12)19-20-17(24)18-13-7-8-14-15(10-13)23-11-22-14/h1-5,7-8,10H,6,9,11H2,(H,19,21)(H2,18,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAKVKONCBWAAIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=S)NNC(=O)CCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-yl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(2-fluorophenyl)acetamide](/img/structure/B4578717.png)
![N-[3-(1H-imidazol-1-yl)propyl]-2-methyl-3-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4578725.png)



![4-{[2-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoyl]amino}-N-(1,5-dimethyl-1H-pyrazol-4-yl)-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B4578763.png)
![N-(3-methoxypropyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4578766.png)
![6,6'-methylenebis[2-(3-fluorophenyl)-4H-3,1-benzoxazin-4-one]](/img/structure/B4578769.png)
![1-(4-methoxyphenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]ethanone hydrobromide](/img/structure/B4578792.png)

![2-chloro-3-[(2-methylbenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B4578802.png)
![3-(4-bromophenyl)-5-[(3,4-dimethylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B4578804.png)
![dimethyl 1-[4-(methoxycarbonyl)phenyl]-4-(2,4,5-trimethoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B4578812.png)
![N-(2-furylmethyl)-N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-2,2-dimethylpropanamide](/img/structure/B4578813.png)